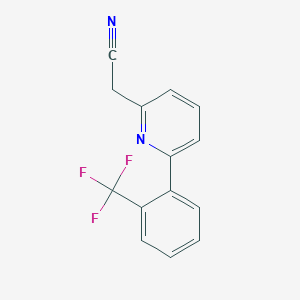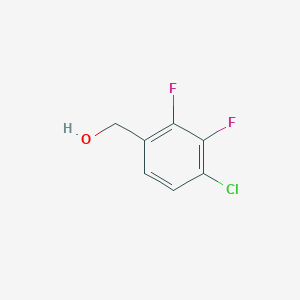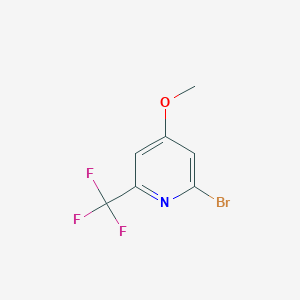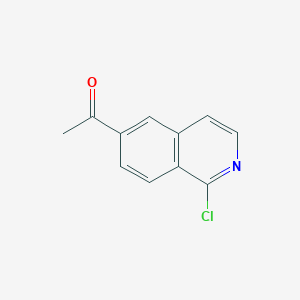
1-(1-Chloroisoquinolin-6-yl)ethanone
Vue d'ensemble
Description
1-(1-Chloroisoquinolin-6-yl)ethanone, also known as 1-chloro-6-isoquinolinone, is a heterocyclic aromatic compound used for various scientific research applications. It is a colorless, crystalline solid that is soluble in alcohols, ethers, and other organic solvents. This compound is produced by the reaction of isoquinoline with chloroacetyl chloride in the presence of a base. It has been used in a variety of studies, ranging from organic synthesis to pharmacology. It is an important intermediate in the synthesis of several pharmaceuticals, such as antifungal agents and anti-inflammatory drugs.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
- Synthesis and Characterization : The compound 1-(2-chloro-4-phenylquinolin-3-yl)ethanone (CPQE), a variant of 1-(1-Chloroisoquinolin-6-yl)ethanone, was synthesized effectively using POCl3 reagent. Extensive structural and vibrational spectroscopic studies were conducted using techniques like X-ray diffraction, FTIR, NMR, and DFT computations (Murugavel et al., 2016).
Biological Activities
Antioxidant and Anti-Diabetic Potential : Novel chloroquinoline derivatives, including CPQE, have been synthesized and demonstrated good antioxidant activity using the DPPH method. These compounds also showed potential as anti-diabetic agents, inhibiting glycogen phosphorylase, a key enzyme in diabetes management (Murugavel et al., 2017).
Antibacterial and Antifungal Activities : A series of arylsulfonamide-based 3-acetyl-2-methyl-4-phenylquinolines, derived from similar compounds, have been synthesized and evaluated for their antibacterial and antifungal activities. Some of these derivatives exhibited significant activity against various microbial strains (Kumar & Vijayakumar, 2017).
Pharmaceutical Applications
Potential in Cancer Treatment : Certain 7-Chloro-4-(piperazin-1-yl)quinoline derivatives, structurally related to 1-(1-Chloroisoquinolin-6-yl)ethanone, have been synthesized and evaluated for their cytotoxicity against cancer cell lines. These compounds, particularly the ones with significant cytotoxicity, could be promising in cancer management (Aboul-Enein et al., 2017).
Synthesis of Anti-Tuberculosis Agents : A series of 3-heteroarylthioquinoline derivatives, synthesized from compounds similar to 1-(1-Chloroisoquinolin-6-yl)ethanone, have shown promising in vitro antituberculosis activity. Some compounds were particularly effective against Mycobacterium tuberculosis (Chitra et al., 2011).
Chemical Properties and Reactions
Diverse Chemical Reactions : The compound has been involved in various chemical reactions, such as regioselective O-alkylation, leading to the formation of novel compounds with potential applications in pharmaceutical and materials sciences (Gund et al., 2012).
Formation of Novel Compounds : It has also been used in the synthesis of novel 1,2-dihydroisoquinolin-1-ylphosphonates via CuI-catalyzed reactions, demonstrating its versatility in organic synthesis (Ye et al., 2009).
Propriétés
IUPAC Name |
1-(1-chloroisoquinolin-6-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO/c1-7(14)8-2-3-10-9(6-8)4-5-13-11(10)12/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLTAPNODXPQTOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)C(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Chloroisoquinolin-6-yl)ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4,4,5,5-Tetrachlorospiro[2.2]pentane-1-carboxylic acid](/img/structure/B1459719.png)
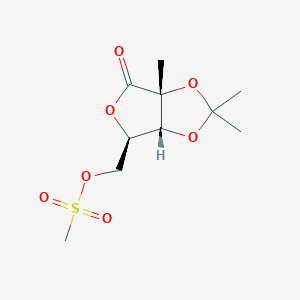


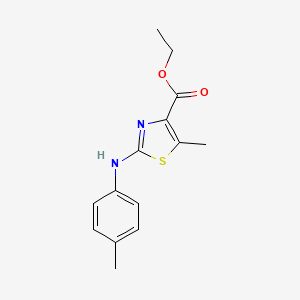
![1H,4H,6H,7H-pyrano[4,3-c]pyrazole hydrochloride](/img/structure/B1459728.png)
![3-[(3,5-Dimethylphenoxy)methyl]azetidine](/img/structure/B1459730.png)

![Ethyl 3-formylimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B1459733.png)
